ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate
Overview
Description
Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate is a heterocyclic compound that features a unique imidazo[4,5-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications . .
Mode of Action
As an imidazole derivative, it may interact with its targets in a similar manner to other imidazole compounds . .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . .
Biochemical Analysis
Biochemical Properties
Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been found to bind to specific receptors on the cell surface, leading to changes in cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of target enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of protein kinases by competing with ATP for binding to the kinase domain. This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function may vary depending on the duration of exposure, with some studies reporting increased cytotoxicity at longer exposure times .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to be dose-dependent. At lower doses, this compound exhibits therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues. Additionally, binding proteins can facilitate its distribution within the cell, affecting its localization and activity. The distribution of this compound can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid or ketone derivatives.
Scientific Research Applications
Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate can be compared with other imidazo[4,5-b]pyridine derivatives:
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar in structure but with a chromene core instead of an imidazo[4,5-b]pyridine core.
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Features a different heterocyclic system but shares the bromine and carbonyl functionalities.
These comparisons highlight the unique structural features and potential biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(6-bromo-2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O3/c1-2-17-8(15)5-14-9-7(13-10(14)16)3-6(11)4-12-9/h3-4H,2,5H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDXDXZDTLPQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=N2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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